12-Keto Dieldrin

Descripción general

Descripción

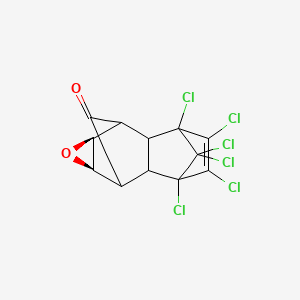

12-Keto Dieldrin is an organochlorine compound with the chemical formula C12H6Cl6O2 and a molecular weight of 394.89 g/mol . It appears as a colorless to light yellow crystalline powder or crystals . This compound is a derivative of Dieldrin, which is a well-known insecticide. This compound is primarily used for its insecticidal properties, particularly in agriculture to protect crops from pests .

Métodos De Preparación

12-Keto Dieldrin can be synthesized by reacting Dieldrin with benzoyl peroxide . . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade benzoyl peroxide and Dieldrin under controlled temperature and pressure conditions to maximize yield and purity .

Análisis De Reacciones Químicas

12-Keto Dieldrin undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize this compound to form more oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound back to Dieldrin or other less oxidized forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms in this compound are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Further oxidized derivatives of this compound.

Reduction: Dieldrin or partially reduced derivatives.

Substitution: Halogen-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Toxicological Research

Overview

Toxicological studies have highlighted the effects of 12-Keto Dieldrin on biological systems. Research indicates that this compound can induce oxidative stress and neurotoxicity, primarily due to its ability to generate reactive oxygen species (ROS) in cells.

Case Study: Neurotoxicity

A study conducted on human monocytic cell lines demonstrated that exposure to dieldrin and its metabolites, including this compound, led to increased intracellular superoxide levels. This finding suggests a mechanism through which dieldrin may contribute to neurodegenerative diseases, including Parkinson's disease . The implications of these findings are significant for understanding the long-term health effects of exposure to organochlorine compounds.

| Study | Exposure Level | Observed Effects |

|---|---|---|

| Hoogendam et al. (1962) | Occupational exposure | Convulsions and neurotoxicity |

| Kanthasamy et al. (2020) | In vitro exposure | Induction of ROS and neurodegeneration |

Environmental Applications

Biodegradation Studies

Research into microbial degradation of this compound has revealed its persistence in the environment. Studies indicate that certain microbial strains can metabolize dieldrin, reducing its environmental impact. Understanding these degradation pathways is crucial for developing bioremediation strategies.

Case Study: Microbial Metabolism

A comprehensive review highlighted various microbial strains capable of degrading aldrin and dieldrin, emphasizing the importance of these processes in contaminated environments. The study provided insights into the metabolic pathways involved in the degradation of these compounds .

| Microbial Strain | Degradation Rate | Metabolic Pathway |

|---|---|---|

| Pseudomonas spp. | High | Aerobic respiration |

| Mycobacterium spp. | Moderate | Anaerobic metabolism |

Health Risk Assessment

Human Health Risks

The assessment of health risks associated with exposure to this compound is critical for regulatory purposes. Epidemiological studies have linked exposure to dieldrin with various health outcomes, including cancer and reproductive toxicity.

Case Study: Epidemiological Findings

Research involving cohorts exposed to dieldrin in occupational settings has shown an increased risk of nonmalignant respiratory diseases and potential carcinogenic effects . These findings underscore the need for continuous monitoring and regulation of organochlorine pesticides.

| Health Outcome | Study Reference | Risk Level |

|---|---|---|

| Respiratory diseases | Ditraglia et al. (1981) | Increased risk |

| Cancer incidence | Ribbens (1985) | Limited evidence |

Agricultural Applications

While this compound itself is not commonly used as a pesticide due to regulatory restrictions on organochlorines, understanding its properties can inform agricultural practices regarding pest management and soil health.

Research Insights

Studies have indicated that dieldrin derivatives can affect soil microbial communities, potentially influencing nutrient cycling and plant health. Understanding these interactions can aid in developing sustainable agricultural practices that minimize chemical use while maintaining crop yields .

Mecanismo De Acción

12-Keto Dieldrin exerts its effects primarily through its interaction with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptors, inhibiting the normal function of these receptors and leading to uncontrolled neuronal firing . This results in paralysis and eventual death of the insect. The compound’s high affinity for GABA receptors makes it a potent insecticide.

Comparación Con Compuestos Similares

12-Keto Dieldrin is closely related to other organochlorine insecticides such as Dieldrin, Aldrin, and Endrin . These compounds share similar structures and modes of action but differ in their specific chemical properties and environmental persistence.

Dieldrin: The parent compound of this compound, used widely as an insecticide.

Aldrin: A precursor to Dieldrin, which is converted to Dieldrin in the environment and in biological systems.

Uniqueness of this compound: this compound’s unique feature is the presence of a carbonyl group, which distinguishes it from its parent compound Dieldrin and other related compounds. This structural difference influences its chemical reactivity and environmental behavior.

Propiedades

IUPAC Name |

(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKTAHLUABTPM-IFQIWKIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857906 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52745-99-0 | |

| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.